5-Bromo-4-chloro-3-nitroquinoline
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Overview
Description
5-Bromo-4-chloro-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal and industrial chemistry. The compound’s structure consists of a quinoline ring substituted with bromine, chlorine, and nitro groups at positions 5, 4, and 3, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-nitroquinoline typically involves a multi-step process. One common method starts with the bromination of 4-chloroquinoline, followed by nitration to introduce the nitro group. The reaction conditions often involve the use of bromine and nitric acid under controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloro-3-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products:
Nucleophilic Substitution: Formation of azido or thiol-substituted quinolines.
Reduction: Formation of 5-bromo-4-chloro-3-aminoquinoline.
Oxidation: Formation of quinoline N-oxides.
Scientific Research Applications
5-Bromo-4-chloro-3-nitroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-nitroquinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
- 6-Bromo-4-chloro-3-nitroquinoline
- 5-Bromo-4-chloro-2-nitroquinoline
- 5-Bromo-3-nitroquinoline
Comparison: 5-Bromo-4-chloro-3-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in biological systems .
Properties
CAS No. |
723283-91-8 |
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Molecular Formula |
C9H4BrClN2O2 |
Molecular Weight |
287.50 g/mol |
IUPAC Name |
5-bromo-4-chloro-3-nitroquinoline |
InChI |
InChI=1S/C9H4BrClN2O2/c10-5-2-1-3-6-8(5)9(11)7(4-12-6)13(14)15/h1-4H |
InChI Key |
BQECARAQTOQALG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C(=C1)Br)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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